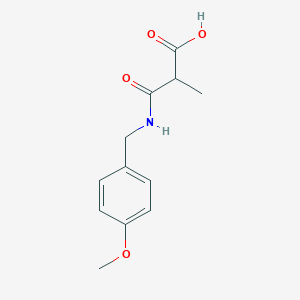![molecular formula C14H16O5 B8511597 ethyl 2-[2-(cyclopropanecarbonyl)-3-hydroxyphenoxy]acetate](/img/structure/B8511597.png)
ethyl 2-[2-(cyclopropanecarbonyl)-3-hydroxyphenoxy]acetate
概要
説明
ethyl 2-[2-(cyclopropanecarbonyl)-3-hydroxyphenoxy]acetate is an organic compound that features a cyclopropane ring, a hydroxy group, and a phenoxy group attached to an acetic acid ethyl ester backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-(cyclopropanecarbonyl)-3-hydroxyphenoxy]acetate typically involves multiple steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through the reaction of an alkene with a carbene precursor under specific conditions.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction using a suitable phenol derivative.
Esterification: The final step involves the esterification of the acetic acid derivative with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
ethyl 2-[2-(cyclopropanecarbonyl)-3-hydroxyphenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of (2-Cyclopropanecarbonyl-3-oxo-phenoxy)-acetic acid ethyl ester.
Reduction: Formation of (2-Cyclopropanecarbonyl-3-hydroxy-phenoxy)-ethanol.
Substitution: Formation of various substituted phenoxy derivatives.
科学的研究の応用
ethyl 2-[2-(cyclopropanecarbonyl)-3-hydroxyphenoxy]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of ethyl 2-[2-(cyclopropanecarbonyl)-3-hydroxyphenoxy]acetate involves its interaction with specific molecular targets. The hydroxy and phenoxy groups may participate in hydrogen bonding and hydrophobic interactions with proteins or enzymes, influencing their activity and function. The cyclopropane ring may also contribute to the compound’s stability and reactivity.
類似化合物との比較
Similar Compounds
(2-Cyclopropanecarbonyl-3-hydroxy-phenoxy)-acetic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.
(2-Cyclopropanecarbonyl-3-hydroxy-phenoxy)-propionic acid: Similar structure but with a propionic acid group instead of an acetic acid ester.
Uniqueness
ethyl 2-[2-(cyclopropanecarbonyl)-3-hydroxyphenoxy]acetate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its ester group allows for easy modification, and the presence of the cyclopropane ring adds to its stability and reactivity.
特性
分子式 |
C14H16O5 |
|---|---|
分子量 |
264.27 g/mol |
IUPAC名 |
ethyl 2-[2-(cyclopropanecarbonyl)-3-hydroxyphenoxy]acetate |
InChI |
InChI=1S/C14H16O5/c1-2-18-12(16)8-19-11-5-3-4-10(15)13(11)14(17)9-6-7-9/h3-5,9,15H,2,6-8H2,1H3 |
InChIキー |
YWKCKQPLXSKJAC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)COC1=CC=CC(=C1C(=O)C2CC2)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
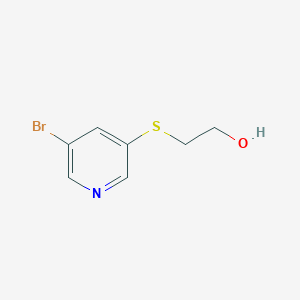
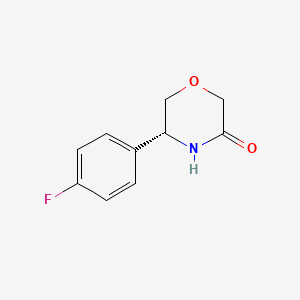
![5-Bromo-2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinecarboxylic acid](/img/structure/B8511536.png)

![Pentanamide, 5,5,5-trifluoro-2-[[(1R)-1-phenylethyl]amino]-, (2R)-](/img/structure/B8511548.png)
![2-(4'-tert-Butyl[1,1'-biphenyl]-3-yl)pyridine](/img/structure/B8511561.png)
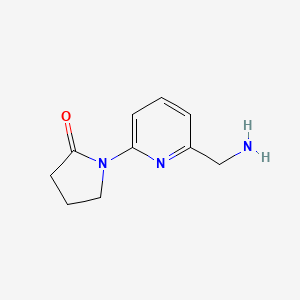
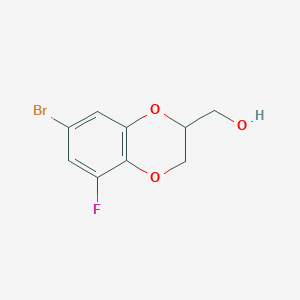
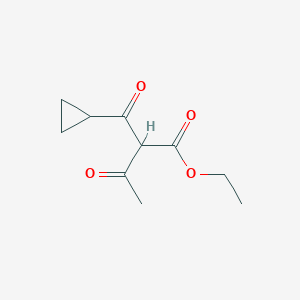
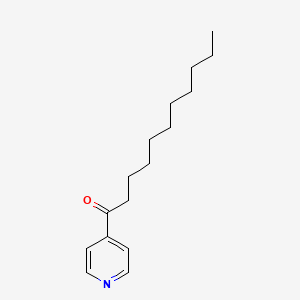

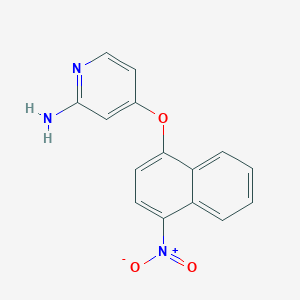
![[4-(4-Propylcyclohexyl)phenyl]acetyl chloride](/img/structure/B8511618.png)
